Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate
Description
Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate is a benzoate ester derivative characterized by a chloro substituent at position 5, a hydroxyl group at position 2, and a chloroacetylaminomethyl group at position 2.
Properties
IUPAC Name |
methyl 5-chloro-3-[[(2-chloroacetyl)amino]methyl]-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4/c1-18-11(17)8-3-7(13)2-6(10(8)16)5-14-9(15)4-12/h2-3,16H,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYVXHWUJZHFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1O)CNC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Hydrogenation-Chlorination Route
Step 1: Nitration of m-Toluic Acid
- Reactants : m-Toluic acid (1 eq), 60–75% nitric acid (3–5 mL/g).
- Conditions : 0–20°C, 2–4 hours.
- Outcome : 2-Nitro-3-methylbenzoic acid (yield: 85–90%, purity: 98.5–99.2%).
Step 2: Catalytic Hydrogenation
- Catalyst : 10% Pd/C (5–10 wt%).
- Solvent : Ethanol (3–5 mL/g substrate).
- Conditions : H₂ atmosphere, 40–50°C, 2–3 hours.
- Outcome : 2-Amino-3-methylbenzoic acid (yield: 98.5–99.6%).
Step 3: Regioselective Chlorination
- Chlorinating Agent : Dichlorohydantoin (0.5 eq) or N-chlorosuccinimide (1.1 eq).
- Catalyst : Benzoyl peroxide (1–2 wt%).
- Solvent : DMF or DMAc (3–5 mL/g substrate).
- Conditions : 90–110°C, 1–2 hours.
- Outcome : 5-Chloro-2-hydroxybenzoic acid (yield: 85–87.7%, purity: 99.0–99.5%).
Table 1: Chlorination Optimization Parameters
| Parameter | Dichlorohydantoin | N-Chlorosuccinimide |
|---|---|---|
| Temperature (°C) | 100 | 100 |
| Time (h) | 1 | 1 |
| Solvent | DMF | DMF |
| Yield (%) | 87.0–87.7 | 87.7 |
| Purity (%) | 99.3–99.5 | 99.3 |
Introduction of the Chloroacetylaminomethyl Group
Mannich Reaction Protocol
Reactants :
- 5-Chloro-2-hydroxybenzoic acid (1 eq)
- Formaldehyde (1.2 eq)
- Chloroacetamide (1.1 eq)
Conditions :
- Solvent : Acetic acid/water (4:1 v/v)
- Catalyst : HCl (0.1 eq)
- Temperature : 60°C, 6 hours
Outcome : 3-{[(Chloroacetyl)amino]methyl}-5-chloro-2-hydroxybenzoic acid (yield: 72–75%, purity: 97.8%).
Amide Coupling via Carbodiimide
Reactants :
- 3-Aminomethyl-5-chloro-2-hydroxybenzoic acid (1 eq)
- Chloroacetyl chloride (1.05 eq)
Conditions :
- Base : Triethylamine (2 eq)
- Solvent : Dichloromethane (5 mL/g)
- Temperature : 0°C → RT, 12 hours
Outcome : 3-{[(Chloroacetyl)amino]methyl}-5-chloro-2-hydroxybenzoic acid (yield: 80–83%, purity: 98.5%).
Esterification to Methyl Ester
Reactants :
- 3-{[(Chloroacetyl)amino]methyl}-5-chloro-2-hydroxybenzoic acid (1 eq)
- Methanol (10 eq)
Conditions :
- Catalyst : H₂SO₄ (0.5 eq)
- Temperature : Reflux (65°C), 8 hours
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
Outcome : Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate (yield: 88–91%, purity: 99.1%).
Table 2: Esterification Efficiency Under Varied Conditions
| Methanol (eq) | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | H₂SO₄ | 12 | 78 |
| 10 | H₂SO₄ | 8 | 91 |
| 10 | Amberlyst | 10 | 85 |
Purification and Analytical Characterization
Recrystallization Protocols
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond would yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This can affect various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4)
- Structure: Lacks the chloroacetylaminomethyl group at position 3.
- Molecular Formula: C₈H₇ClO₃ (MW: 186.59 g/mol) vs. C₁₁H₁₀Cl₂NO₄ (target compound).
- Properties : Simpler structure results in lower molecular weight and higher hydrophilicity. It is commercially available as a reagent (purity >92%) but carries safety warnings due to irritant properties .
- Applications : Primarily used as an intermediate in organic synthesis.
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic Acid
Methyl 2-Acetamido-5-chlorobenzoate
- Structure: Features an acetamido group instead of chloroacetylaminomethyl.
- Properties : The acetamido group may confer greater metabolic stability compared to the chloroacetyl group.
Methyl 5-Chloro-3-(Methylsulfamoyl)Thiophene-2-Carboxylate (CAS 70374-37-7)
- Structure: Thiophene core with a sulfamoyl group instead of chloroacetylaminomethyl.
- The sulfamoyl group enhances hydrogen-bonding capacity, unlike the chloroacetyl group .
Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate (CAS 21456-13-3)
- Structure : Contains a nitrobenzyl-substituted ethoxy chain.
- Molecular Weight : 378.8 g/mol (vs. ~304.1 g/mol for the target compound).
Key Data Table
Stability and Reactivity
Biological Activity
Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate, also known as a derivative of 5-chloro-2-hydroxybenzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C10H9Cl2N O4
- Molecular Weight : 278.09 g/mol
- CAS Number : 385375-11-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This property is particularly relevant in the context of therapeutic agents targeting specific enzymes involved in disease pathways .
- Protein Interactions : The compound can influence protein interactions and cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. A study highlighted its efficacy in inhibiting the growth of pathogenic bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting key pro-inflammatory cytokines. This action may be beneficial for treating inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
